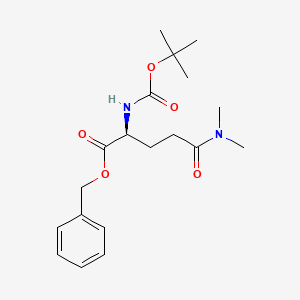

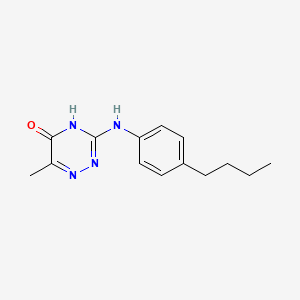

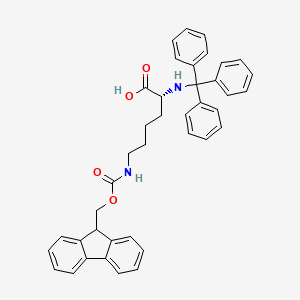

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)N(R’)C(O)R’'. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of oxalamides, including the carbonyl (C=O) and amide (N-H) functional groups. The furan ring and the trifluoroethyl group would also be prominent features .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique

Catalytic Activity in Chemical Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been explored in the context of catalyzing chemical reactions. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has demonstrated effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method has facilitated the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at relatively low temperatures, offering a pathway to pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Luminescent Material for Detecting Toxic Anions

The compound has also found use in the development of luminescent materials for detecting toxic anions in aqueous media. Specifically, a terbium-doped yttrium-based metal-organic framework incorporating furan-2,5-dicarboxylic acid and oxalate has been synthesized. This material demonstrated a high visible green emission upon excitation, which could be utilized for luminescence-based visible detection of toxic anions like chromate and permanganate (Singha, Majee, Hui, Mondal, & Mahata, 2019).

Biofuel Feedstock Applications

Moreover, research into biofuel feedstocks has involved the use of furfural and its derivatives, closely related to the chemical structure of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide. Furfural can be converted to levulinate esters, such as isopropyl levulinate and furan-2-ylmethyl-levulinate, through a combined catalytic strategy, pointing to potential applications in sustainable energy production (Chen, Li, Huang, & Yuan, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O4/c1-10(19,7-3-2-4-20-7)5-15-8(17)9(18)16-6-11(12,13)14/h2-4,19H,5-6H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWBPJLUEYGMHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC(F)(F)F)(C1=CC=CO1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)

![2-Cyclopropyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2835065.png)